5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole
CAS No.: 1807982-53-1
Cat. No.: VC0347640
Molecular Formula: C7H8IN5O
Molecular Weight: 305.08g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807982-53-1 |
|---|---|
| Molecular Formula | C7H8IN5O |
| Molecular Weight | 305.08g/mol |
| IUPAC Name | 5-(4-iodopyrazol-1-yl)-1-(methoxymethyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3 |
| Standard InChI Key | QPXKCOQPERBTBY-UHFFFAOYSA-N |
| SMILES | COCN1C(=NC=N1)N2C=C(C=N2)I |
Introduction
Structural Characteristics and Properties
Molecular Structure
5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole features a complex heterocyclic structure containing two nitrogen-rich ring systems. The core 1,2,4-triazole is a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. This structure exists in two primary tautomeric forms: 4H-1,2,4-triazole and 1H-1,2,4-triazole, with both forms exhibiting sp² hybridization . In this specific compound, the presence of the methoxymethyl substituent at position 1 stabilizes the 1H tautomer.
The compound contains two key substituents:
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A 4-iodo-1H-pyrazol-1-yl group attached to position 5 of the triazole ring
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A methoxymethyl group (CH₃OCH₂-) at position 1 of the triazole ring
Physical Properties
Based on structural analysis and comparison with related triazole compounds, the following physical properties can be anticipated:
| Property | Expected Value | Rationale |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for heterocyclic compounds with similar molecular weight |
| Molecular Weight | 345.11 g/mol | Calculated from chemical formula C₈H₈IN₅O |
| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Presence of both hydrophilic heterocycles and lipophilic iodine atom |
| Melting Point | 150-200°C (estimated) | Based on melting points of comparable triazole derivatives |
| Log P | 1.5-2.5 (estimated) | Reflects balance between hydrophilic triazole core and lipophilic iodo substituent |
Chemical Reactivity
The compound's reactivity is primarily determined by its heterocyclic components:
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The 1,2,4-triazole ring provides multiple nitrogen atoms capable of hydrogen bonding and coordination with metal ions, contributing to potential biological interactions .
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The iodo substituent on the pyrazole ring represents a reactive site for various transformations, including cross-coupling reactions (Suzuki, Sonogashira, etc.), which could facilitate further structural modifications.
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The methoxymethyl group can undergo metabolic transformations, potentially influencing the compound's pharmacokinetic profile.
Synthesis Approaches
General Methods for 1,2,4-Triazole Synthesis
Several established methods exist for synthesizing 1,2,4-triazole derivatives, which could be adapted for preparing 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole:
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Dehydrative cyclization of hydrazinecarbothioamides in basic media using reagents such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate .
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Reaction of formamide with hydrazines under microwave irradiation without requiring catalysts .
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Copper(II)-catalyzed reactions of amidine and trialkyl amines with K₃PO₄ as a base to form 1,3-disubstituted-1,2,4-triazoles .
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I₂-mediated oxidative N-S and C-N bond formations for synthesizing novel 1,2,4-triazoles from isothiocyanates .
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Cascade C-H functionalization with oxidative aromatization and double C-N bond formation using iodine as catalyst .
Specific Synthetic Routes for the Target Compound
For 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, two primary synthetic strategies can be proposed:
Sequential Functionalization Approach
This approach involves starting with a simple 1,2,4-triazole core and sequentially introducing the desired substituents:
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N1-Alkylation of 1,2,4-triazole with methoxymethyl chloride in the presence of a suitable base to selectively introduce the methoxymethyl group
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Introduction of the 4-iodo-1H-pyrazole at position 5 through arylation reactions under copper catalysis
When using sodium methoxide in methanol as the base, 1,2,4-triazole typically undergoes alkylation at the N1 position, although this can result in a mixture with 4-methyl-1,2,4-triazole . Careful optimization of reaction conditions would be necessary to achieve high regioselectivity.
Cyclization of Prefunctionalized Precursors
This approach involves building the triazole ring with the substituents already in place:
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Preparation of a suitable hydrazinecarbothioamide derivative containing the 4-iodo-pyrazole moiety
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Cyclization under basic conditions to form the 1,2,4-triazole ring
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Selective N-alkylation with methoxymethyl chloride
The cyclization of hydrazinecarbothioamides represents one of the most common methods for preparing 1,2,4-triazole derivatives . Various basic media have been successfully employed for this transformation, including sodium hydroxide, potassium hydroxide, and sodium bicarbonate .
Ultrasonication-Assisted Synthesis
Recent advances in synthetic methodologies have demonstrated the value of ultrasonication in promoting multi-component reactions involving heterocycles. For instance, ultrasonic-assisted four-component reactions of 3-amino-1,2,4-triazole with aromatic aldehydes and pyruvic acid have been reported to yield novel heterocyclic structures . This approach could potentially be adapted for the synthesis of our target compound, offering advantages such as:
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Improved reaction efficiency and reduced reaction times
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Enhanced mixing and mass transfer
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Milder reaction conditions
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Potential for higher yields and purity
| Structural Feature | Contribution to Antifungal Activity |
|---|---|
| 1,2,4-Triazole core | Essential pharmacophore that can interact with fungal CYP51 enzyme |
| Pyrazole moiety | Enhances binding affinity and selectivity for fungal targets |
| Iodo substituent | Increases lipophilicity, improving membrane penetration |
| Methoxymethyl group | May influence metabolism and pharmacokinetic profile |
Anti-inflammatory Properties
1,2,4-Triazole/1,2,3-triazole hybrids have demonstrated anti-inflammatory activity . The combination of both triazole and pyrazole moieties in our target compound might confer similar properties.
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles play important roles in chemopreventive and chemotherapeutic effects on cancer . While our target compound lacks a mercapto group, the presence of the iodo substituent could potentially contribute to anticancer activity through different mechanisms.
Antimicrobial Activity
Many 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial activity. The unique structural features of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole might confer activity against various bacterial pathogens.
Structure-Activity Relationships
Studies on thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazole have shown that compounds containing methyl, fluoro, and chloro substituents at the para position demonstrate antifungal activity comparable to standard drugs . By analogy, the iodo substituent in our target compound might confer similar or enhanced activity.
Based on minimum inhibitory concentration (MIC) values, antifungal activity is typically classified as:
The potential position of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole within this classification would require experimental determination through standardized antifungal assays.
Comparative Analysis with Related Compounds
Comparison with Novel Triazole Derivatives
Recent research has focused on developing novel 1,2,4-triazole derivatives with enhanced properties:
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Bis-triazole compounds (19a-l) have been synthesized as hybrid molecules with both anti-inflammatory and anti-cancer activities . These compounds differ from our target by containing two triazole rings rather than a triazole-pyrazole combination.
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7-((1H-1,2,4-triazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine-7-carboxylic acids (4p-u) represent a class of complex heterocycles containing the 1,2,4-triazole moiety . These compounds feature more extensive ring systems compared to our target molecule.
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4-Amino-5-substituted-1,2,4-triazole-3-thiones (32a-e) have been synthesized through the reaction of substituted aryl hydrazides with CS2 in alcoholic potassium hydroxides followed by treatment with hydrazine hydrate . These compounds contain a thione group, which is absent in our target compound.
Analytical Methods for Characterization
Spectroscopic Characterization
For the complete characterization of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, several spectroscopic techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H-NMR (estimated, in CDCl3):
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Methoxy protons (OCH3): ~3.3-3.4 ppm (singlet, 3H)
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Methylene protons (OCH2): ~5.4-5.6 ppm (singlet, 2H)
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Pyrazole C3-H: ~7.6-7.8 ppm (singlet, 1H)
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Pyrazole C5-H: ~7.8-8.0 ppm (singlet, 1H)
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Triazole C3-H: ~8.0-8.2 ppm (singlet, 1H)
Mass Spectrometry
Expected molecular ion peak (M+) at m/z 345, with characteristic fragmentation patterns for the loss of methoxymethyl group and iodine atom.
Infrared Spectroscopy
Expected characteristic bands:
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C=N stretching: ~1550-1650 cm⁻¹
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C-I stretching: ~500-600 cm⁻¹
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C-O-C stretching: ~1050-1150 cm⁻¹
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including bond angles, bond lengths, and the spatial arrangement of the pyrazole and methoxymethyl substituents relative to the triazole core.
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